1-(4-Carboxybenzyl)azetidine-3-carboxylic acid
Overview
Description
1-(4-Carboxybenzyl)azetidine-3-carboxylic acid is a research chemical with the molecular formula C12H13NO4 . It has a molecular weight of 235.24 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a four-membered azetidine ring attached to a benzyl group at the 1-position and a carboxylic acid group at the 3-position .Scientific Research Applications
Synthesis and Biological Activity
Proline Analogue and Protein Conformation Studies : Azetidine derivatives, such as azetidine-2-carboxylic acid, have been utilized in studying proline metabolism and protein conformation due to their structural similarity. These compounds are synthesized and their biological activity is examined in organisms like Arabidopsis thaliana and Escherichia coli (Verbruggen, van Montagu, & Messens, 1992).
Drug Discovery and Design : The development of 3-Aryl-3-Sulfanyl azetidines via iron-catalyzed thiol alkylation demonstrates the role of azetidine derivatives in creating new motifs for drug design, highlighting their potential in the discovery of novel therapeutic agents (Dubois et al., 2019).
Food Chain and Toxicology
- Presence in Food Chain : Azetidine-2-carboxylic acid, found in sugar beets, poses a risk of misincorporation into proteins in place of proline, affecting many species including humans. Its widespread use in agriculture and its presence in animal feed underscore its potential impact on human health and disease pathogenesis (Rubenstein et al., 2009).
Peptide Synthesis and Molecular Engineering
- Enantiopure Azetidine Carboxylic Acids : The synthesis of enantiopure azetidine 2-carboxylic acids and their incorporation into peptides reveal the utility of these compounds in generating conformationally constrained analogues of amino acids for peptide engineering (Couty, Evano, & Rabasso, 2003).
Material Science and Catalysis
- Asymmetric Catalysis : The asymmetric synthesis of chiral tetrasubstituted azetidines from donor-acceptor azetines showcases the application of azetidine derivatives in achieving high stereocontrol, critical for the development of new materials and catalysts (Marichev et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
1-[(4-carboxyphenyl)methyl]azetidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c14-11(15)9-3-1-8(2-4-9)5-13-6-10(7-13)12(16)17/h1-4,10H,5-7H2,(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCFEABLFSVLLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=C(C=C2)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.